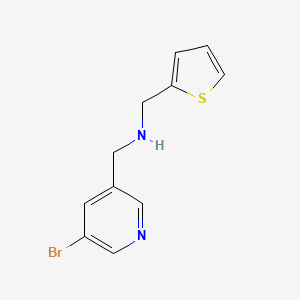

1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine

Descripción

1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a methanamine derivative featuring a 5-bromo-substituted pyridine ring at the 3-position and a thiophen-2-ylmethyl group attached to the amine nitrogen. The bromine atom on the pyridine ring enhances electrophilicity, while the thiophene moiety contributes to π-π stacking interactions, making it a candidate for ligand design or catalytic applications .

Propiedades

IUPAC Name |

N-[(5-bromopyridin-3-yl)methyl]-1-thiophen-2-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2S/c12-10-4-9(5-13-7-10)6-14-8-11-2-1-3-15-11/h1-5,7,14H,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVSHECXCZLQQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNCC2=CC(=CN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70734082 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1178049-92-7 | |

| Record name | 1-(5-Bromopyridin-3-yl)-N-[(thiophen-2-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70734082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The compound features a brominated pyridine ring and a thiophene group, which are known to contribute to its biological activity. The presence of these heterocycles enhances the compound's ability to interact with various biological targets.

1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine is believed to exert its effects through multiple mechanisms:

- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in various physiological processes.

- Enzyme Inhibition : The compound could inhibit enzymes that play critical roles in metabolic pathways, leading to altered cellular functions.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antimicrobial properties against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic processes.

- Anti-inflammatory Effects : Compounds containing thiophene and pyridine rings have been reported to reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways.

- Anticancer Potential : There is emerging evidence that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.

Case Studies

Several studies highlight the biological activity of related compounds, providing insights into the potential effects of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine:

Comparative Analysis

To better understand the uniqueness of 1-(5-bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine, it is beneficial to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Compound A | 5-Bromo derivative of pyridine | Moderate antimicrobial activity |

| Compound B | Thiophene derivative | Strong anti-inflammatory effects |

| 1-(5-Bromopyridin-3-yl)-N-(thiophen-2-ylmethyl)methanamine | Brominated pyridine + thiophene | Broad-spectrum antimicrobial and anticancer potential |

Comparación Con Compuestos Similares

Pyridine Ring Modifications

Substituent Position and Halogen Effects

- 1-(Pyridin-3-yl)-N-(2-thienylmethyl)methanamine (EP 2 881 393 B1): Lacks the bromine atom on the pyridine ring. This compound was synthesized via reductive amination and isolated as a dihydrochloride salt, suggesting higher stability in acidic conditions .

- 1-(4-Chloropyridin-2-yl)-N-(pyridin-2-ylmethyl)methanamine : Features a chlorine atom at the 4-position of the pyridine. Chlorine’s smaller atomic size and lower electronegativity compared to bromine may alter binding affinity in biological systems or catalytic activity .

Brominated Pyridine Analogs

- 1-(5-Bromopyridin-3-yl)-N-(furan-2-ylmethyl)methanamine: Replaces the thiophene with a furan group. This compound highlights the role of heteroatom choice in tuning electronic properties .

Aromatic Ring Variations

- N-((1H-Benzimidazol-2-yl)methyl)-1-(thiophen-2-yl)methanamine (L3) : Substitutes the bromopyridine with a benzimidazole ring. The benzimidazole’s planar structure and hydrogen-bonding capability enhance its suitability for targeting enzymes or nucleic acids, as evidenced by its NMR data (δ 7.59 ppm for aromatic protons) .

- 1-(Pyridin-4-yl)-N-(thiophen-2-ylmethyl)methanamine : The pyridine ring is unsubstituted and attached at the 4-position. This positional isomerism may influence molecular packing in crystals, as observed in related copper(II) complexes with pyrrole-containing ligands .

Amine Substituent Diversity

- N,N-Bis(2-methylbenzyl)-1-(piperidin-3-yl)methanamine hydrochloride : Incorporates bulky aromatic substituents on the amine. The steric hindrance from the 2-methylbenzyl groups reduces reactivity in nucleophilic substitutions but improves selectivity in catalysis .

- MMV3 (6-(5-Bromopyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-2-...) : Features an imidazole-propyl chain, enhancing metal-coordination capabilities. Such modifications are critical in designing inhibitors for metalloenzymes .

Spectral and Physical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.